![molecular formula C20H32N4O2 B5588536 1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)
1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone involves multi-step synthetic pathways that often include the formation of imidazole and pyrrolidine rings, coupling reactions, and functional group transformations. Techniques such as coupling reactions of imidazo[1,2-a]pyridine derivatives and the use of tert-butyl and piperidine functionalities have been documented. The synthesis strategies are designed to introduce the desired functional groups while maintaining the integrity of the complex core structure (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone has been elucidated through crystallographic studies. These analyses reveal the spatial arrangement of the molecule's functional groups and the overall conformation of the molecule. The inclination of substituent rings and the presence of various intermolecular interactions, such as hydrogen bonding and π–π stacking, contribute to the stability and properties of the compound (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone is influenced by its functional groups. Reactions involving the imidazole and pyrrolidine rings, as well as the tert-butyl and piperidine components, are key to its chemical behavior. These functionalities may undergo reactions such as N-alkylation, ring expansion, and functional group modifications, depending on the reaction conditions and the presence of catalysts (Yoo et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyl-4-[4-[2-(2-methylimidazol-1-yl)ethyl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-15-21-8-12-22(15)9-5-16-6-10-23(11-7-16)19(26)17-13-18(25)24(14-17)20(2,3)4/h8,12,16-17H,5-7,9-11,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLKEDFOAMUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone |
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